molecular formula C8H5BrS B1266177 3-Bromo-1-benzothiophene CAS No. 7342-82-7

3-Bromo-1-benzothiophene

Cat. No. B1266177
CAS RN: 7342-82-7
M. Wt: 213.1 g/mol
InChI Key: SRWDQSRTOOMPMO-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene (3-BBT) is a thiophene-based heterocyclic compound that has been widely studied in recent years due to its unique molecular structure and potential applications in various fields. 3-BBT is a colorless solid at room temperature, with a melting point of approximately 100°C. It is soluble in a variety of organic solvents and is considered to be a highly reactive compound. The compound has been studied for its potential use in various fields, such as organic synthesis, materials science, and biomedical research.

Scientific Research Applications

Synthesis and Functionalization

3-Bromo-1-benzothiophene has been utilized in various synthesis and functionalization processes. An example includes the efficient bromocyclization of ortho-substituted arylmethyl sulfide, leading to polyhalogenated benzothiophene platforms. These platforms facilitate rapid access to stereo-defined benzothiophenes, demonstrating the compound's versatility in organic synthesis (Zhao, Alami, & Provot, 2017).

Molecular Electronics and Biological Activities

Benzothiophene derivatives, including those involving this compound, find potential applications in molecular electronics and exhibit significant biological activities. This highlights their importance in both technological and biomedical fields (Satpathi, Dhiman, & Ramasastry, 2014).

Antimalarial Potential

Studies have shown that bromo-benzothiophene carboxamide derivatives, which can be derived from this compound, act as potent inhibitors of Plasmodium falciparum, suggesting their promise in developing new antimalarial drugs (Banerjee et al., 2011).

Development of New Chromophores

The compound has been used in the development of new chromophores, which are essential for various applications in material science and organic electronics (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Regioselective Synthesis

This compound is a key player in the regioselective synthesis of alkylated and arylated benzothiophenes. This process is crucial for constructing molecules relevant to addressing modern medical challenges and societal needs (Shrives et al., 2017).

Safety and Hazards

3-Bromo-1-benzothiophene may cause skin irritation (H315) and serious eye irritation (H319). Protective measures such as wearing protective gloves and eye protection are recommended .

Future Directions

The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . The development of radical chemistry offers diverse and unique reaction pathways in synthetic chemistry . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .

Biochemical Analysis

Biochemical Properties

3-Bromo-1-benzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of this compound with phenylboronic acid in the presence of a palladium catalyst, leading to the formation of biaryl compounds . Additionally, this compound has been noted for its antifungal activity, interacting with fungal enzymes to inhibit their growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to form stable complexes with these biomolecules is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, enhancing its functional specificity .

properties

IUPAC Name

3-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDQSRTOOMPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223654
Record name Benzo(b)thiophene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7342-82-7
Record name Benzo(b)thiophene, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

Dissolve benzo[b]thiophene (23g, 0.170mmol) in carbon tetrachloride (80mL). Add, by dropwise addition, a solution of bromine (26.85g, 0.168mmol) in carbon tetrachloride (30mL) and stir at room temperature for 2 days. Quench with a 1M solution of sodium thiosulfate and separate the organic phase. Extract the aqueous phase with carbon tetrachloride, combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by distillation to give 3-bromobenzo[b]thiophene as a pale yellow liquid (17.33g, 48%); bp 64°-72° C.@0.02mm Hg.
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
26.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (20.4 ml, 0.40 mole) in chloroform (100 ml) was added dropwise over 1 hour to a stirred mixture of benzothiophene (53.6 g, 0.40 mole) and anhydrous sodium acetate (54.4 g, 0.68 mole) in chloroform (300 ml) at room temperature. The reaction mixture became much thicker during the addition, so a further 300 ml of chloroform was added to aid stirring. After completing the addition, the reaction mixture was stirred for a further 2 hours and then water added (200 ml) to dissolve the inorganic solid. The chloroform layer was separated and washed with water (1×200 ml), sodium hydrogen carbonate solution (1×200 ml) and brine (1×200 ml); then dried (MgSO4) and evaporated to dryness to give a quantitative yield of the title compound as a yellow oil.
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 25 g of 1-benzothiophene in 100 ml of carbon tetrachloride at 15° C. were added 29.5 g of bromine over 6 hours. The reaction was allowed to stir at room temperature for 48 hours, at which time the reaction mixture was washed twice with a 1N aqueous sodium thiosulfate solution. The organic solution was dried over magnesium sulfate and evaporated to dryness. The resulting oil was vacuum distilled at 2 torr. Fractions collected between about 86°-90° L C. provided 27.7 g of the desired subtitle intermediate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR13## Dissolve benzo[b]thiophene (23 g, 0.170 mmol) in carbon tetrachloride (80 mL). Add, by dropwise addition, a solution of bromine (26.85 g, 0.168 mmol) in carbon tetrachloride (30 mL) and stir at room temperature for 2 days. Quench with a 1M solution of sodium thiosulfate and separate the organic phase. Extract the aqueous phase with carbon tetrachloride, combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by distillation to give 3-bromobenzo[b]thiophene as a pale yellow liquid (17.33 g, 48%); bp 64°-72° C. @0.02 mm Hg.
Name
4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
26.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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